Blood–Brain Barrier Penetration in Calpain Inhibitor Series: Methylpiperazine vs. Dimethylaminoalkyl Substituents
In a series of peptidyl α-ketoamide calpain inhibitors, the methylpiperazine-containing primed-region analog (synthesized from the target compound as the methylpiperazine donor) was one of only two compounds engineered to potentially cross the blood–brain barrier (BBB). In contrast, the dimethylaminoalkyl-substituted analogs, while active, were not designed for BBB penetration, demonstrating that the methylpiperazine motif confers a specific pharmacokinetic advantage for CNS-targeting applications .
| Evidence Dimension | Blood–brain barrier penetration potential (qualitative) |
|---|---|
| Target Compound Data | Designed to potentially cross the blood–brain barrier (methylpiperazine-containing analog) |
| Comparator Or Baseline | Dimethylaminoalkyl-substituted analogs (not designed for BBB penetration) |
| Quantified Difference | Not quantified; design-level differentiation |
| Conditions | Inferred from molecular design criteria for calpain I/II and cathepsin B inhibitors |
Why This Matters
For neuroscience or CNS drug discovery programs, the methylpiperazine building block enables synthesis of BBB-penetrant candidates, a property not offered by phthalimide-piperazines bearing bulkier or less lipophilic amine termini.
- [1] Ovat, A.; Li, Z. Z.; Hampton, C. Y.; Asress, S. A.; Fernandez, F. M.; Glass, J. D.; Powers, J. C. Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors. J. Med. Chem. 2010, 53 (17), 6326–6336. View Source
